1-bromo(113C)hexane
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Overview
Description
1-Bromo(113C)hexane is an organobromine compound with the molecular formula C6H13Br. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether . This compound is commonly used in organic synthesis and as an intermediate for introducing hexyl groups into other molecules .
Preparation Methods
1-Bromo(113C)hexane is typically prepared through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions usually involve the use of a radical initiator such as peroxides to facilitate the addition process. Industrial production methods often involve shaking the bromide with sulfuric acid, washing with water, drying with potassium carbonate, and then fractionally distilling the product .
Chemical Reactions Analysis
1-Bromo(113C)hexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as potassium fluoride to form the corresponding fluorocarbons.
Formation of Grignard Reagents: It can react with magnesium in dry ether to form hexylmagnesium bromide, a Grignard reagent.
Elimination Reactions: Under basic conditions, it can undergo elimination to form hexene.
Common reagents and conditions used in these reactions include potassium fluoride for substitution reactions and magnesium in dry ether for the formation of Grignard reagents. The major products formed from these reactions include fluorocarbons and Grignard reagents .
Scientific Research Applications
1-Bromo(113C)hexane has various scientific research applications:
Chemistry: It is used as an alkylating agent in organic synthesis to introduce hexyl groups into other molecules.
Biology: It can be used to modify biological molecules for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
As an alkylating agent, 1-Bromo(113C)hexane reacts with nucleophiles such as amines or thiols to form covalent bonds. . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparison with Similar Compounds
1-Bromo(113C)hexane can be compared with other similar compounds such as:
- 1-Bromobutane
- 1-Bromododecane
- 2-Bromobutane
- 2-Bromohexane
These compounds share similar chemical properties and reactivity patterns but differ in the length of their carbon chains and the position of the bromine atom . The uniqueness of this compound lies in its specific chain length and the position of the bromine atom, which influence its reactivity and applications.
Properties
CAS No. |
53358-72-8 |
---|---|
Molecular Formula |
C6H13Br |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
1-bromo(113C)hexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6+1 |
InChI Key |
MNDIARAMWBIKFW-PTQBSOBMSA-N |
Isomeric SMILES |
CCCCC[13CH2]Br |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
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